(R)-6,8-Difluorochroman-4-amine hydrochloride
Description
(R)-6,8-Difluorochroman-4-amine hydrochloride is a chiral organic compound featuring a chroman backbone substituted with fluorine atoms at the 6- and 8-positions and an amine group at the 4-position. As a hydrochloride salt, it is commonly used in pharmaceutical research and development, particularly in studies involving receptor binding or enzyme modulation due to its stereochemical specificity. Key properties include:
Properties
IUPAC Name |
(4R)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNZONGLYNSZNW-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911826-06-7 | |
| Record name | (4R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Process Overview:
- Starting from a precursor chroman-4-one (e.g., 6,8-difluorochroman-4-one), enzymatic transamination is performed using specific transaminases such as ATA-025, ATA-251, or ATA-P2-A07.
- The enzyme catalyzes the transfer of an amino group, producing the corresponding amine with high stereoselectivity.
- The process yields enantiomerically enriched (R)-6,8-Difluorochroman-4-amine with reported ee values up to 99% (from patent WO2015038022A1).
Key Conditions:
- Use of an amine donor (e.g., isopropylamine)
- Enzyme catalysis in aqueous buffer
- Purification via salt formation and crystallization
Data Summary:
| Enzyme | Enantiomer Produced | ee (%) | Yield (%) | Notes |
|---|---|---|---|---|
| ATA-025 | (S)-6,8-Difluorochroman-3-amine | 72.8 | Not specified | No starting material detected by TLC |
| ATA-251 | (R)-6,8-Difluorochroman-3-amine | 50 | Not specified | Enantioselectivity moderate |
| ATA-P2-A07 | (S)-6,8-Difluorochroman-3-amine | 99.0 | Not specified | High enantioselectivity |
Note: The amino derivatives are often further converted to the hydrochloride salt to improve stability and handling.
Chemical Synthesis via Crossed Aldol Condensation and Cyclization
The synthesis of the chroman core involves a base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition, as described in literature on substituted chroman derivatives.
Stepwise Process:
- Preparation of 2′-hydroxyacetophenone derivatives: Reacted with appropriate aldehydes under basic conditions using microwave irradiation to afford chroman-4-ones.
- Reduction of the carbonyl: Using sodium borohydride, the chroman-4-one is reduced to the corresponding chroman-4-ol.
- Functionalization: The hydroxyl group can be deoxygenated or dehydrated to form chromene derivatives.
Enantioselective Synthesis:
- Asymmetric reduction or chiral catalysts (e.g., chiral ruthenium complexes) have been employed to obtain enantiomerically enriched chroman-4-ol intermediates, which are then converted to the amine.
Example Data:
- Enantiomerically pure (R)-6,8-Difluorochroman-4-ol obtained with 91% yield and 100% ee via asymmetric catalytic hydrogenation.
Chiral Catalytic Hydrogenation
As detailed in patent KR101769204B1, asymmetric hydrogenation of chroman-4-one derivatives using chiral ruthenium catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) provides an efficient route to enantiomerically pure (R)-6,8-Difluorochroman-4-ol .
Procedure:
- Dissolve the chroman-4-one precursor in tetrahydrofuran.
- Add a chiral ruthenium catalyst and a base such as triethylamine.
- Perform hydrogenation at controlled temperatures (-10°C to 40°C).
- Isolate the chiral alcohol with high ee (up to 100%).
Conversion to Amine:
- The chiral alcohol can be converted to the amino derivative via standard amination protocols, such as reductive amination or direct substitution.
Final Conversion to Hydrochloride Salt
The last step involves converting the free base or free amine to its hydrochloride salt for stability and ease of handling:
- Dissolve the amine in a suitable solvent (e.g., ethanol or isopropanol).
- Bubble dry HCl gas or add HCl in a solvent.
- Crystallize the hydrochloride salt from toluene or isopropanol.
This process yields (R)-6,8-Difluorochroman-4-amine hydrochloride with high purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Enantiomeric Excess | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Enzymatic transamination | Racemic or precursor chroman derivatives | Transaminase enzymes, amine donor, aqueous buffer | Up to 99% | Variable | High selectivity, green process |
| Asymmetric catalytic hydrogenation | Chroman-4-one derivatives | Chiral Ru catalysts, THF, hydrogen, controlled temperature | Up to 100% | 85-91 | High enantioselectivity, scalable |
| Chemical reduction & cyclization | 2′-hydroxyacetophenone + aldehyde | Microwave irradiation, base, dehydrating agents | Moderate to high | Variable | Suitable for large-scale synthesis |
| Biotransformation & salt formation | Racemic amine or free base | Enzymatic catalysis, salt crystallization | Up to 99% | Not specified | Final step for enantiomeric purity |
Chemical Reactions Analysis
Types of Reactions
®-6,8-Difluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-6,8-Difluorochroman-4-amine hydrochloride serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its unique structural features make it a candidate for developing drugs targeting various neurological disorders due to its potential interactions with specific receptors and enzymes .
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in neurotransmitter metabolism, which could be beneficial in treating conditions such as depression and anxiety.
- Receptor Modulation : It shows promise as a modulator of certain neurotransmitter receptors, potentially leading to new therapeutic strategies for neurological diseases .
Case Studies
- Neuropharmacological Studies : In a study examining the effects of this compound on dopamine receptors, it was found to have a higher binding affinity compared to other fluorinated compounds. This suggests its potential use in developing treatments for Parkinson's disease and schizophrenia .
- Antimicrobial Activity : Another research project explored the antimicrobial properties of various derivatives of difluorochroman compounds. While this compound was not the primary focus, related compounds demonstrated effective inhibition against Gram-positive bacteria, indicating potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of ®-6,8-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound in various biological assays. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorine Substitution Patterns
The position of fluorine atoms on the chroman ring significantly influences physicochemical properties and biological activity. Key examples include:
Impact of Fluorine Position :
Stereochemical Variations
The R- and S-configurations of the amine group lead to enantiomeric differences:
Physical and Handling Properties
Key Observations :
- Stability : (R)-6,8-Difluoro HCl requires ultra-low temperatures for long-term storage, whereas 5,7-Difluoro HCl is stable at room temperature, suggesting greater inherent stability .
- Cost : Specialty fluorinated compounds like (R)-6,8-Difluoro HCl are priced at premium rates (e.g., 1g for 404€), reflecting synthesis complexity and demand in niche research .
Biological Activity
(R)-6,8-Difluorochroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chroman backbone with fluorine substituents that enhance its lipophilicity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby modulating the immune response.
- Receptor Interaction : It selectively interacts with adenosine receptors, which play a crucial role in pain perception and inflammation.
- Alteration of Gene Expression : Similar compounds have demonstrated the ability to modify gene expression related to inflammation and cell survival .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : The compound has been reported to reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : By increasing adenosine concentrations at sites of tissue trauma, it enhances analgesic effects.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain pathogens, although further research is needed to confirm these effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Enhanced pain relief via adenosine modulation | |
| Antimicrobial | Potential antibacterial effects |
Case Study: Inhibition of Pro-inflammatory Cytokines
A study evaluating the effects of this compound on macrophage activation demonstrated significant reductions in TNF-alpha and IL-6 levels. This suggests its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : The compound is rapidly absorbed following oral administration.
- Distribution : It distributes widely across biological tissues, enhancing its therapeutic potential.
- Metabolism : Initial studies suggest hepatic metabolism with various metabolites being formed, which may also contribute to its biological activity .
Q & A
Q. What are the recommended synthetic routes for (R)-6,8-Difluorochroman-4-amine hydrochloride, and what key intermediates should be monitored?
- Methodological Answer : A plausible synthetic route involves sequential fluorination of a chroman precursor, followed by amine functionalization and subsequent hydrochloride salt formation. Key intermediates include the fluorinated chroman backbone (monitored via -NMR) and the free base amine (validated by LC-MS). Ensure regioselectivity in fluorination by optimizing reaction conditions (e.g., temperature, fluorinating agents) to avoid positional isomers. Structural analogs like (2R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid suggest that chiral resolution techniques (e.g., chiral HPLC) are critical for isolating the (R)-enantiomer .
Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase of hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid. Compare retention times with racemic standards to confirm enantiopurity. Structural integrity is validated via - and -NMR, FT-IR (to confirm amine hydrochloride formation), and high-resolution mass spectrometry (HRMS). Cross-reference with analogs like (R)-7,8-Difluorochroman-4-amine hydrochloride to verify spectral patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for amine hydrochlorides : use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; wash thoroughly post-handling. Store in airtight containers at -20°C. For waste disposal, neutralize with dilute HCl before incineration. Safety data for structurally similar compounds (e.g., 2-fluoro Deschloroketamine hydrochloride ) emphasize risks of acute toxicity and respiratory irritation .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data observed with this compound across different experimental models?
- Methodological Answer : Conduct meta-analysis to identify variables such as solvent polarity (affecting solubility), assay pH (critical for amine protonation), and cell-line specificity. For example, conflicting IC values may arise from differential membrane permeability in lipid-rich vs. aqueous matrices. Use molecular dynamics simulations to predict binding affinity variations. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the resolution of this compound from its racemic mixture during synthesis?
- Methodological Answer : Employ dynamic kinetic resolution with chiral catalysts (e.g., BINAP-metal complexes) or enzymatic methods (lipases for ester intermediates). Monitor reaction progress via chiral HPLC. If crystallization is preferred, use solvent systems like ethanol/water (70:30) to exploit differential solubility of enantiomers. Structural insights from (R)-(+)-7,9-difluoro-5-[4-(2-piperidin-1-ylethoxy)phenyl]-5H-6-oxachrysen-2-ol hydrochloride suggest halogen positioning influences crystallinity .
Q. How to validate an RP-HPLC method for quantifying this compound in complex matrices (e.g., plasma)?
- Methodological Answer : Validate parameters per ICH Q2(R1) :
- Linearity : Test concentrations from 0.1–100 µg/mL (R > 0.99).
- Accuracy/Precision : Spike recovery (95–105%) and ≤5% RSD for intra-/inter-day replicates.
- LOD/LOQ : Use signal-to-noise ratios of 3:1 and 10:1.
- Matrix Effects : Compare calibration curves in mobile phase vs. plasma.
Reference the RP-HPLC validation framework for amitriptyline hydrochloride , adjusting column type (C18, 5 µm) and gradient elution (acetonitrile/phosphate buffer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
